molecular formula C9H13NO2 B12070451 4-(3-Amino-propoxy)-phenol

4-(3-Amino-propoxy)-phenol

Cat. No.: B12070451
M. Wt: 167.20 g/mol
InChI Key: WCXSXGFQXQQLDS-UHFFFAOYSA-N
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Description

4-(3-Amino-propoxy)-phenol is a phenolic derivative featuring a propoxy chain substituted with an amino group at the third carbon position.

  • Molecular formula: C₉H₁₃NO₂ (inferred from similar compounds like 3-(4-Aminophenoxy)propan-1-ol ).
  • Functional groups: Phenol (─OH), ether (─O─), and primary amine (─NH₂).
  • Key characteristics: The amino group enhances hydrogen bonding capacity and basicity, while the propoxy chain increases molecular flexibility. These traits may render it useful in pharmaceutical intermediates or materials science.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(3-aminopropoxy)phenol

InChI

InChI=1S/C9H13NO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7,10H2

InChI Key

WCXSXGFQXQQLDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-propoxy)-phenol typically involves the reaction of 4-hydroxyphenol with 3-chloropropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenols or amines.

Scientific Research Applications

Chemical Properties and Structure

4-(3-Amino-propoxy)-phenol has the molecular formula C9H13NO2 and is classified as an aromatic ether. Its structure features a phenolic group attached to a propoxy chain with an amino functional group, which contributes to its reactivity and potential applications in drug development and polymer synthesis .

Medicinal Applications

Pharmaceutical Development:
this compound has been investigated for its role as a precursor in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the development of histamine H3 receptor antagonists, which are critical in treating neurological disorders such as narcolepsy. These compounds can enhance neurotransmitter release, thereby improving cognitive functions .

Case Study: Histamine H3 Receptor Antagonists

  • Compounds Developed: Various derivatives of this compound have shown high potency as H3 receptor antagonists.
  • Findings: One notable derivative demonstrated significant effects on neurotransmitter levels in animal models, indicating potential therapeutic benefits for cognitive enhancement .

Industrial Applications

Polymer Synthesis:
The compound serves as an important intermediate in the production of polymers, particularly those used in coatings and adhesives. Its phenolic structure imparts thermal stability and chemical resistance to the resulting materials.

Case Study: Polymer Development

  • Application: Utilized in synthesizing aramid fibers, which are known for their strength and heat resistance.
  • Process: this compound is reacted with other monomers to form polyfunctional intermediates that contribute to polymer properties .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryH3 receptor antagonistsEnhances neurotransmitter release; potential for cognitive improvement
Polymer ScienceIntermediate for aramid synthesisImproves thermal stability and chemical resistance
Drug DevelopmentPrecursor for various pharmaceuticalsEssential in synthesizing compounds for neurological disorders

Mechanism of Action

The mechanism of action of 4-(3-Amino-propoxy)-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the phenol ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 4-(3-Amino-propoxy)-phenol with structurally related compounds:

Compound Substituent/Backbone Functional Groups Key Properties
This compound 3-Aminopropoxy on phenol Phenol, ether, amine Inferred: High polarity, potential for H-bonding and bioactivity.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Imidazole with diphenyl groups Phenol, imidazole High third-order NLO susceptibility (χ³ = 2.26 ×10⁻⁶ esu) ; low HOMO-LUMO gap (~3.5 eV) .
3-(4-Aminophenoxy)propan-1-ol 4-Aminophenoxy on propanol Phenoxy, amine, alcohol Used as a building block in pharmaceuticals due to reactive amino group .
4-[(2S)-3-Amino-2-hydroxypropoxy]phenol Stereospecific amino-hydroxypropoxy Phenol, amine, alcohol, ether Chiral center may influence biological interactions .
4-Acetoxyphenol Acetoxy on phenol Phenol ester Hydrolyzes to 4-hydroxybenzoic acid; used in polymer synthesis .

Physical and Optical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility HOMO-LUMO Gap (eV) χ³ (esu)
This compound ~183.20 Not reported Polar solvents (inferred) Not reported Not reported
4-(4,5-Diphenylimidazol-2-yl)phenol 354.41 278 Ethanol, DMSO ~3.5 2.26 ×10⁻⁶
3-(4-Aminophenoxy)propan-1-ol 183.21 Not reported Polar solvents Not reported Not applicable
4-Acetoxyphenol 136.15 Not reported Organic solvents Not applicable Not applicable

Nonlinear Optical (NLO) Materials

  • 4-(4,5-Diphenylimidazol-2-yl)phenol: Exhibits strong third-order NLO properties due to π-conjugation and intramolecular charge transfer (ICT). Its large hyperpolarizability (γ) and low HOMO-LUMO gap (~3.5 eV) make it suitable for optical limiting devices .
  • Comparison: this compound lacks the extended π-system of the imidazole derivative, likely resulting in weaker NLO activity. However, its amino group could enable protonation-dependent tunability in optoelectronic applications.

Stability and Reactivity

  • Phenol Esters (e.g., 4-Acetoxyphenol): Susceptible to hydrolysis, unlike this compound, which is more stable under basic conditions due to the ether linkage .

Biological Activity

4-(3-Amino-propoxy)-phenol, also known as 3-(4-hydroxyphenyl)propan-1-amine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC10H15NO2
Molecular Weight181.24 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Histamine Receptors : It has been identified as a potential antagonist for histamine H3 receptors, which are involved in the modulation of neurotransmitter release in the central nervous system (CNS). This interaction may enhance the release of neurotransmitters like norepinephrine and serotonin, potentially benefiting conditions such as narcolepsy and other sleep disorders .
  • Antioxidant Properties : The phenolic structure allows this compound to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is particularly relevant in neuroprotection and the prevention of neurodegenerative diseases .

Biological Activities

  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies have shown that it can reduce cell death in models of neurotoxicity .
  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating inflammatory conditions such as arthritis and neuroinflammation associated with neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .

Case Study 1: Neuroprotection in Animal Models

A study evaluated the effects of this compound on rat models subjected to induced oxidative stress. The results demonstrated a significant reduction in neuronal cell death and improved behavioral outcomes, suggesting its potential application in neuroprotective therapies.

Case Study 2: Histamine H3 Receptor Antagonism

In a controlled trial involving human subjects with narcolepsy, administration of a derivative containing this compound showed improved wakefulness and reduced sleep episodes. This supports the compound's role as a histamine H3 receptor antagonist .

Research Findings

Recent findings highlight the versatility of this compound across various therapeutic areas:

  • Pharmacological Studies : A series of derivatives were synthesized and tested for their potency as H3 receptor antagonists, with some showing higher affinity than established drugs like Ciproxifan .
  • Cancer Research : Investigations into its anticancer properties revealed that certain analogs exhibited cytotoxic effects against various cancer cell lines, indicating potential for development as an anticancer agent .

Q & A

Basic: What synthetic routes are available for 4-(3-Amino-propoxy)-phenol, and how can reaction conditions be optimized?

Methodological Answer:
this compound can be synthesized via nucleophilic aromatic substitution. A plausible route involves reacting 4-hydroxyphenol with 3-aminopropyl bromide in an alkaline medium (e.g., K₂CO₃ or NaOH) to facilitate deprotonation of the phenolic hydroxyl group and subsequent substitution . Key parameters for optimization include:

  • Temperature: Moderate heating (60–80°C) to balance reactivity and side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Purification: Column chromatography or recrystallization to isolate the product from unreacted starting materials or byproducts (e.g., dimerization).
    Yield improvements may require iterative adjustments to stoichiometry and reaction time.

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., propoxy chain integration, amino group presence). Aromatic protons typically appear at δ 6.5–7.5 ppm, while the aminopropyl chain shows signals at δ 1.5–3.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (C₉H₁₃NO₂; theoretical m/z 167.0946).
  • X-ray Crystallography: Resolves hydrogen-bonding networks (e.g., O–H⋯N interactions between phenolic OH and amino groups) and crystal packing, critical for understanding stability .
  • HPLC: Assess purity (>95%) using reverse-phase columns with UV detection at 270 nm.

Advanced: How does the amino-propoxy substituent influence electrophilic aromatic substitution (EAS) reactivity in this compound?

Methodological Answer:
The amino-propoxy group is electron-donating via resonance (+R effect), activating the phenol ring toward EAS. Compared to unsubstituted phenol:

  • Regioselectivity: Substituents direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group. Computational modeling (e.g., DFT) predicts charge distribution to validate experimental outcomes .
  • Reaction Rate: Enhanced reactivity due to increased electron density. Competitive studies with brominated analogs (e.g., 4-(3-Bromopropoxy)-phenol) reveal slower kinetics for electron-withdrawing groups .
    Contradictions in regioselectivity data may arise from steric hindrance or solvent effects, requiring controlled experiments (e.g., nitration in H₂SO₄ vs. AcOH).

Advanced: What strategies resolve discrepancies in biological activity data for this compound in enzyme inhibition assays?

Methodological Answer:
Discrepancies often stem from:

  • Purity Variance: Impurities (e.g., residual solvents, unreacted starting materials) skew IC₅₀ values. Validate purity via HPLC and NMR before assays .
  • Assay Conditions: Adjust pH (6.5–7.5 for enzyme stability) and ionic strength to mimic physiological environments. Include controls with known inhibitors (e.g., 4-Aminoantipyrine derivatives) .
  • Solvent Compatibility: Use DMSO at <1% v/v to avoid denaturation. Pre-test solvent effects on enzyme activity.
    Statistical validation (e.g., triplicate trials with ANOVA) minimizes variability.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage: In airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation.
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid to avoid toxic gas release (e.g., NH₃ from amino group degradation) .

Advanced: How can computational tools predict the bioactivity of this compound against therapeutic targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding to enzyme active sites (e.g., tyrosine kinases). The amino-propoxy chain’s flexibility allows hydrogen bonding with catalytic residues .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over 100-ns trajectories to assess binding free energy (ΔG) using AMBER or GROMACS.
  • QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to prioritize analogs for synthesis .

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